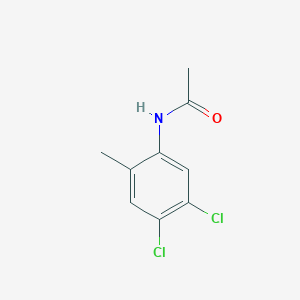

N-(4,5-dichloro-2-methylphenyl)acetamide

Description

Contextualization within Halogenated Acetamide (B32628) Chemistry

Halogenated acetamides, particularly chloroacetamides, represent a significant and extensively studied class of organic compounds. researchgate.net N-(4,5-dichloro-2-methylphenyl)acetamide is a member of the N-aryl chloroacetamide subclass, which is characterized by a chloroacetamide group attached to an aromatic amine. The synthesis of such compounds typically involves the chloroacetylation of the corresponding substituted aniline (B41778). researchgate.netresearchgate.net

This class of molecules is renowned for its biological activity, most notably as herbicides. nih.gov The herbicidal mechanism of many chloroacetamides is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.netekb.eg The reactivity of the chlorine atom on the acetyl group is crucial, as it allows these molecules to act as alkylating agents, covalently binding to enzymes and other vital bionucleophiles within the plant cells. researchgate.netnih.gov Research in this area often focuses on how the substituents on the aromatic ring, such as the dichloro and methyl groups in the title compound, modulate this reactivity and, consequently, the herbicidal efficacy and selectivity. nih.gov

Significance of Dichloro-substituted Aromatic Compounds in Scientific Inquiry

The presence of a dichloro-substituted phenyl ring is a key structural feature of N-(4,5-dichloro-2-methylphenyl)acetamide. Dichlorinated aromatic compounds are fundamental building blocks in organic synthesis, valued for their utility in constructing more complex molecules for a wide array of applications. The number and position of chlorine atoms on an aromatic ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.

These characteristics are critical in the design of bioactive compounds, as they govern how a molecule interacts with its biological target. For instance, dichloro-substituted scaffolds are prevalent in many commercial pesticides and pharmaceutical drugs. ekb.eg The specific 4,5-dichloro substitution pattern, combined with a methyl group at the 2-position, creates a distinct electronic and steric environment that can be exploited to achieve specific biological activities or chemical reactivity. Research on related structures shows that such substitution patterns are often explored to fine-tune the efficacy of herbicidal or antimicrobial agents. ekb.eg

Overview of Research Trajectories for N-Arylacetamides

N-Arylacetamides, the broader family to which N-(4,5-dichloro-2-methylphenyl)acetamide belongs, are a focal point of significant research efforts, primarily in medicinal and agricultural chemistry. The versatility of the N-arylacetamide scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR).

Current research trajectories for this class of compounds include:

Agrochemical Discovery : A primary research avenue is the development of new herbicides. researchgate.netawsjournal.org Scientists synthesize and screen libraries of N-arylacetamides with different substitution patterns on the aromatic ring to identify compounds with high potency against specific weeds and low toxicity to crops. ekb.egresearchgate.net Molecular docking studies are often employed to understand how these molecules bind to target enzymes like VLCFA synthases. ekb.eg

Pharmaceutical Development : N-Arylacetamides are investigated for a wide range of therapeutic applications. Studies have demonstrated their potential as antimicrobial, antifungal, anticonvulsant, and anticancer agents. nih.govresearchgate.netnih.gov The acetamide linkage is a common feature in many marketed drugs, and researchers continue to explore this scaffold for new therapeutic leads. nih.gov

Structural and Materials Chemistry : The solid-state properties of N-arylacetamides are also of interest. X-ray crystallography studies on related compounds reveal how substituents influence molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net This understanding is crucial for crystal engineering and the development of new materials.

Properties

IUPAC Name |

N-(4,5-dichloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMRJKYILSDJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of N 4,5 Dichloro 2 Methylphenyl Acetamide

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. An analysis of N-(4,5-dichloro-2-methylphenyl)acetamide would be expected to reveal characteristic vibrational modes for the amide group (N-H and C=O stretching), the aromatic ring, and the C-Cl bonds. However, without experimental spectra, a detailed interpretation is not possible.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

No specific FTIR spectral data for N-(4,5-dichloro-2-methylphenyl)acetamide has been found in the performed searches.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Similarly, no specific FT-Raman data for N-(4,5-dichloro-2-methylphenyl)acetamide is available in the searched literature.

Interpretation of Fundamental Vibrational Modes and Molecular Conformations

A theoretical interpretation of the fundamental vibrational modes would involve assigning predicted frequencies to specific atomic motions within the molecule, such as stretching, bending, wagging, and twisting of the various chemical bonds. This analysis would also provide insight into the molecule's conformational properties. However, this is contingent on acquiring experimental data or performing computational modeling, neither of which are available from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon and proton framework of a molecule. ¹H-NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR details the types of carbon atoms present.

Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization

No experimental ¹H-NMR data, including chemical shifts and coupling constants for the aromatic, methyl, and amide protons of N-(4,5-dichloro-2-methylphenyl)acetamide, could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Specific ¹³C-NMR spectral data, which would identify the chemical shifts of the carbonyl, aromatic, and methyl carbons, is also unavailable in the reviewed sources.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While one-dimensional NMR provides fundamental information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of N-(4,5-dichloro-2-methylphenyl)acetamide. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing connectivity between atoms within the molecule.

A COSY spectrum would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between the aromatic protons on the dichloromethylphenyl ring, allowing for their precise assignment. The correlation between the N-H proton and any coupled protons would also be evident.

An HSQC spectrum provides crucial information by correlating proton signals with their directly attached carbon atoms. This technique would definitively link each aromatic proton to its corresponding carbon atom in the phenyl ring, as well as the methyl protons to the methyl carbon, and the acetamide (B32628) N-H proton to its nitrogen (if a ¹⁵N-HSQC is performed).

Based on analyses of structurally similar compounds, the following table outlines the expected correlations that would be observed in the 2D NMR spectra of N-(4,5-dichloro-2-methylphenyl)acetamide.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC |

| Aromatic H | Other Aromatic H's | Aromatic C |

| Methyl H's | None | Methyl C |

| N-H | None | N/A (for ¹³C-HSQC) |

| Acetyl CH₃ | None | Acetyl C |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The fragmentation pattern is characteristic of the compound's structure. For N-(4,5-dichloro-2-methylphenyl)acetamide, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

The fragmentation of N-(4,5-dichloro-2-methylphenyl)acetamide under EI-MS conditions is predicted to follow several key pathways based on the fragmentation of similar N-aryl acetamides. These include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, or the carbonyl group and the methyl group.

Loss of ketene (B1206846): A common fragmentation pathway for acetamides, involving the loss of a neutral ketene molecule (CH₂=C=O).

Cleavage of the amide bond: Resulting in the formation of the dichloromethylaniline cation.

Fragmentations involving the aromatic ring: Loss of chlorine atoms or the methyl group.

The following table details the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | m/z (Mass/Charge) |

| [M]⁺ | [C₉H₉Cl₂NO]⁺ | 217/219/221 (isotopic pattern) |

| [M - CH₂CO]⁺ | [C₇H₇Cl₂N]⁺ | 175/177/179 (isotopic pattern) |

| [M - COCH₃]⁺ | [C₇H₇Cl₂N]⁺ | 175/177/179 (isotopic pattern) |

| [Cl₂C₆H₂CH₃NH]⁺ | Dichloromethylaniline fragment | 174/176/178 (isotopic pattern) |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl fragment | 145/147/149 (isotopic pattern) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Geometry

The crystal structure of N-(4,5-dichloro-2-methylphenyl)acetamide would reveal the precise conformation of the molecule. It is anticipated that the acetamide group is not perfectly coplanar with the phenyl ring, exhibiting a certain degree of twist. This is a common feature in N-phenylacetamides due to steric hindrance between the substituents on the ring and the amide group. The bond lengths and angles within the phenyl ring and the acetamide moiety are expected to be within the normal ranges for such functional groups.

Examination of Substituent Effects on Crystal Structures

The presence and position of substituents on the phenyl ring significantly influence the crystal packing. In N-(4,5-dichloro-2-methylphenyl)acetamide, the two chlorine atoms and the methyl group will have a profound effect on the solid-state structure. The chlorine atoms can participate in weaker intermolecular interactions, such as C-H···Cl contacts, which can further stabilize the crystal lattice. The steric bulk of the ortho-methyl group and the chloro substituents will influence the dihedral angle between the phenyl ring and the acetamide plane, which in turn affects the efficiency of the crystal packing and the nature of the intermolecular interactions.

Computational and Quantum Chemical Investigations of N 4,5 Dichloro 2 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. For acetanilide (B955) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), are used to optimize molecular geometries and predict electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

In a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. For a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives, DFT calculations were performed to study their local reactivity as potential anti-HIV drugs. These studies highlight how substitutions on the phenyl ring influence the electronic properties. It is anticipated that the dichloro and methyl substitutions on N-(4,5-dichloro-2-methylphenyl)acetamide would similarly modulate its electronic characteristics.

Table 1: DFT-Calculated Electronic Properties of an Analogous Acetamide (B32628) Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the electronic Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. In comparative studies of acetamide and sulfonamide compounds, both DFT (B3LYP) and HF methods were used to calculate molecular geometries and vibrational frequencies. Generally, DFT methods are found to be superior to the HF approach for predicting certain properties, though HF remains a valuable tool, particularly for providing a baseline for more advanced calculations. For N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, ab initio studies with the 6-311++G(d,p) basis set were conducted to determine structural and thermodynamic characteristics.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is employed to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. This analysis provides a detailed picture of the electron density distribution and the nature of chemical bonds. The stabilization energy E(2) associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a key output of this analysis. Higher E(2) values indicate stronger interactions.

Table 2: Illustrative NBO Analysis Data for an Analogous Compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(N-C) | 28.5 |

| LP(1) N | π*(C=O) | 55.2 |

Hypothetical data based on typical values for acetanilides.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For N-(4-hydroxyl phenyl) acetamide, the MEP surface was constructed to identify reactive sites. In N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the MEP surface clearly shows negative potential around the carbonyl oxygen, making it a likely site for electrophilic interaction, while positive potential is observed over the amide hydrogen, indicating its hydrogen-donor potential. In N-(4,5-dichloro-2-methylphenyl)acetamide, the electronegative chlorine atoms and the carbonyl oxygen would be expected to be regions of negative potential, while the amide proton would be a region of positive potential.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. By exploring the potential energy surface, the most stable conformers (energy minima) and the transition states between them can be identified. For acetanilide derivatives, a key conformational feature is the orientation of the acetamide group relative to the phenyl ring. The planarity or non-planarity of the molecule can significantly affect its properties.

In studies of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the amide functional group was found to adopt a trans conformation. For other N-phenylacetamides, computational methods have been used to identify multiple stable conformers and to study the rotational barriers around the N-C(phenyl) and N-C(carbonyl) bonds. The presence of the methyl and dichloro substituents in N-(4,5-dichloro-2-methylphenyl)acetamide would create steric hindrance that influences the preferred conformation, likely leading to a non-planar arrangement between the phenyl ring and the acetamide group to minimize steric strain.

Theoretical Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. Vibrational frequencies calculated using DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy. These calculations often include a scaling factor to better match the experimental values. The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). In a study of a Schiff base compound, calculated ¹H and ¹³C NMR chemical shifts using DFT showed good agreement with experimental data. For N-(4,5-dichloro-2-methylphenyl)acetamide, theoretical calculations would be instrumental in assigning the signals in its ¹H and ¹³C NMR spectra, especially for the aromatic protons and carbons, whose chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for an Analogous Acetamide

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| N-H | 8.12 | 7.98 |

| C-H (Aromatic) | 7.0-7.5 | 6.9-7.4 |

| CH₃ | 2.15 | 2.10 |

Illustrative data based on typical values for substituted acetanilides.

Table 4: Predicted Vibrational Frequencies for an Analogous Acetamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3350 | 3345 | Amide A |

| C=O stretch | 1675 | 1670 | Amide I |

| N-H bend | 1550 | 1545 | Amide II |

Illustrative data based on typical values for substituted acetanilides.

Structure Activity Relationship Sar Studies of N 4,5 Dichloro 2 Methylphenyl Acetamide Chemotypes

Influence of Halogen Substituent Patterns on Bioactivity and Chemical Reactivity

Halogen atoms are pivotal in modulating the physicochemical properties of bioactive molecules, including their lipophilicity, electronic character, and metabolic stability. For N-aryl acetamides, the type, number, and position of halogen substituents on the phenyl ring can dramatically alter their biological and chemical profiles.

The specific placement of the two chlorine atoms on the phenyl ring of N-(4,5-dichloro-2-methylphenyl)acetamide is critical for its activity. Studies on related N-aryl acetamide (B32628) series have demonstrated that positional isomerism of halogen substituents significantly impacts biological efficacy. For instance, research on analogous systems has shown that moving a chlorine atom to different positions on the aryl ring can result in substantial changes in potency. nih.gov Substitution at the 2-position (ortho-position relative to the acetamide group) can be particularly influential. In some series of bioactive aryl acetamides, the presence of a substituent at the 2-position has been found to introduce steric hindrance that forces the molecule into an unfavorable conformation, leading to a significant decrease or complete loss of activity. nih.gov This suggests that the 4,5-dichloro substitution pattern in the target compound may be optimal for maintaining a conformation conducive to binding with its biological target, avoiding the destabilizing interactions associated with ortho-substituents. nih.gov

The table below illustrates the effect of chloro substituent position on the bioactivity of a representative series of N-aryl compounds, highlighting the general principle that positional changes can lead to significant variations in potency.

| Compound Series | Chloro Position(s) | Relative Bioactivity |

| N-Arylacetamide Analog | 2-Chloro | Low |

| N-Arylacetamide Analog | 3-Chloro | Moderate |

| N-Arylacetamide Analog | 4-Chloro | High |

| N-Arylacetamide Analog | 2,4-Dichloro | Variable |

| N-Arylacetamide Analog | 3,4-Dichloro | High |

Note: Data is illustrative of general trends observed in related compound series.

Replacing chlorine atoms with other halogens, such as fluorine or bromine, can fine-tune a molecule's properties. Fluorine, being small and highly electronegative, can alter the electronic properties of the ring and form strong hydrogen bonds, which can enhance binding affinity and metabolic stability. nih.gov In some N-aryl acetamide series, replacing a chloro group with a fluoro group at specific positions has led to a remarkable increase in potency. nih.gov Conversely, substituting with bromine, which is larger and more polarizable than chlorine, can introduce different steric and electronic effects. The Gibbs free energies for reactions involving halobenzenes often show that the reactivity increases in the order I < Br < Cl < F, which is influenced by the strength of the carbon-halogen bond. science.gov

In antibacterial N-phenylacetamide derivatives containing a thiazole (B1198619) moiety, the nature of the halogen on a secondary aryl ring influenced activity, with fluoro, chloro, and bromo analogs all demonstrating significant potency. mdpi.com This indicates that while chlorine is effective, other halogens are also well-tolerated and can even be beneficial, depending on the specific biological target and binding pocket interactions. The choice of halogen can therefore be a critical tool for optimizing the activity of N-(4,5-dichloro-2-methylphenyl)acetamide chemotypes.

The following table summarizes the general effects of different halogen substitutions on the bioactivity of N-aryl compounds based on findings from analogous series.

| Halogen Substituent | Key Properties | General Effect on Bioactivity |

| Fluoro (F) | Small size, high electronegativity | Can significantly increase potency, improve metabolic stability. nih.gov |

| Chloro (Cl) | Intermediate size and electronegativity | Often provides a good balance of lipophilicity and electronic effects, leading to high activity. |

| Bromo (Br) | Larger size, more polarizable | Can enhance activity, but steric bulk may be detrimental depending on the target. science.gov |

Impact of Methyl Group Position and Presence on Molecular Interactions

The methyl group at the 2-position (ortho- to the acetamide linkage) in N-(4,5-dichloro-2-methylphenyl)acetamide plays a crucial role in defining the molecule's three-dimensional shape and its interactions with its biological target. Ortho-substituents can influence the rotational angle between the phenyl ring and the acetamide group, a key conformational parameter. This steric influence can lock the molecule into a specific, bioactive conformation.

In related N-aryl acetamides, the presence and position of methyl groups have been shown to be critical. For instance, the planarity of the molecule can be affected by such substitutions, which in turn affects intermolecular interactions like hydrogen bonding and π–π stacking. nih.govnih.gov The methyl group can also contribute to hydrophobic interactions within the binding pocket of a target protein. Studies on other molecular systems have shown that the proximity of a methyl group to a reactive site can create steric hindrance that influences ligand binding and catalytic activity. researchgate.net Therefore, removing the 2-methyl group from N-(4,5-dichloro-2-methylphenyl)acetamide or moving it to a different position (e.g., the 3-position) would likely have a profound impact on its biological activity by altering its preferred conformation and its fit within the target's binding site.

Modifications within the Acetamide Linker and their Biological Consequences

The acetamide linker (-NH-CO-CH₃) is not merely a spacer; it is a functional group with specific hydrogen bonding capabilities and a defined geometry. The nitrogen atom of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often essential for anchoring the molecule to its biological target. nih.gov

Modifying this linker can have significant biological consequences. For example:

Altering the Alkyl Chain: Replacing the acetyl group's methyl with a longer alkyl chain (e.g., ethyl in a propanamide derivative) or a bulkier group can affect steric interactions and lipophilicity.

Substituting on the Acetyl Group: Introducing substituents on the methyl group of the acetamide, such as additional halogen atoms (e.g., creating a dichloroacetamide moiety), can alter the electronic properties and reactivity of the linker. Hydrolysis studies on dichloroacetamide safeners, which share a structural resemblance, show that the nature of the N-aryl substituent influences the rate of hydrolysis at the amide bond. acs.org This indicates that modifications to the acetamide linker can impact the compound's stability.

In N-monosubstituted acetamide derivatives, the trans conformation of the amide group facilitates the formation of hydrogen-bonded chains, which can be crucial for crystal packing and potentially for receptor binding. nih.gov Any modification that disrupts this conformation could lead to a loss of activity.

Exploration of Substituent Effects on the N-Aryl Ring System

Beyond the specific halogen and methyl groups present in N-(4,5-dichloro-2-methylphenyl)acetamide, the introduction of other substituents onto the N-aryl ring can further modulate activity. SAR studies on related N-aryl acetamides and other bioactive scaffolds often explore a wide range of substituents to probe the electronic and steric requirements of the biological target.

Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (NO₂) or trifluoromethyl (CF₃) and electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or amino (NH₂) can alter the electron density of the aryl ring and the acidity of the N-H proton of the acetamide. In many bioactive series, electron-withdrawing groups are preferred over electron-donating ones. nih.gov For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety demonstrated higher cytotoxic effects than those with an electron-donating methoxy moiety. nih.gov

Steric Effects: The size and shape of substituents also play a critical role. Bulky groups may be beneficial if they fit into a large hydrophobic pocket on the target protein, but they can also cause steric clashes that prevent optimal binding. The position of these substituents is equally important, with ortho-, meta-, and para-positions often exhibiting distinct effects on activity. researchgate.net

Comparative SAR Analysis with Related Phenylacetamide and Sulfonamide Scaffolds

To understand the unique contribution of the N-(4,5-dichloro-2-methylphenyl)acetamide scaffold, it is useful to compare its SAR with that of related structures, such as other phenylacetamides and phenylsulfonamides.

Phenylacetamide Scaffolds: The core phenylacetamide structure is common in many biologically active compounds, including herbicides and pharmaceuticals. researchgate.netusgs.govresearchgate.net The general SAR principles—such as the importance of substitution patterns on the phenyl ring and the nature of the group attached to the acetyl moiety—are often transferable. However, the specific requirements for optimal activity depend heavily on the biological target. For instance, while 2,4-dichloro substitution is beneficial in some P-glycoprotein inhibitors, the 4,5-dichloro pattern of the title compound might be better suited for a different target. researchgate.net

Sulfonamide Scaffolds: Replacing the acetamide linker (-NH-CO-) with a sulfonamide linker (-NH-SO₂-) results in a significant change in the molecule's geometry and electronic properties. The sulfonamide group has a tetrahedral geometry around the sulfur atom, compared to the planar geometry of the acetamide group. It is also a stronger hydrogen bond donor and has a different electrostatic potential. In a study comparing acetamide and sulfonamide conjugates, both scaffolds were capable of producing potent urease inhibitors, but their binding modes and inhibitory mechanisms differed. semanticscholar.org This suggests that while an N-(4,5-dichloro-2-methylphenyl)sulfonamide might also be biologically active, its SAR profile would likely be distinct from its acetamide counterpart due to these fundamental structural differences.

In Vitro Investigations of Biological Activities and Molecular Target Interactions

Enzyme Inhibition Assay Methodologies and Selectivity Profiling

The inhibitory potential of N-(4,5-dichloro-2-methylphenyl)acetamide and its derivatives has been evaluated against a range of enzymes implicated in different disease pathways.

N-(4,5-dichloro-2-methylphenyl)acetamide belongs to a class of compounds that have been investigated for their inhibitory effects on α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are significant targets in the management of diabetes and neurodegenerative disorders, respectively.

Research on related acetamide (B32628) derivatives has demonstrated varying degrees of inhibition against these enzymes. For instance, a series of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides were synthesized and evaluated for their enzyme inhibition profiles. While specific data for N-(4,5-dichloro-2-methylphenyl)acetamide was not detailed in the provided context, the general methodology involves assessing the compound's ability to reduce the enzymatic activity of α-glucosidase, AChE, and BChE in vitro. researchgate.net The inhibition is typically quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Enzyme Inhibition Assay Details

| Enzyme | Therapeutic Target | General Assay Principle |

| α-glucosidase | Diabetes Mellitus | Spectrophotometric measurement of the product formed by enzyme catalysis. |

| Acetylcholinesterase (AChE) nih.govresearchgate.netnih.gov | Alzheimer's Disease | Measurement of the hydrolysis of acetylthiocholine using Ellman's reagent. nih.gov |

| Butyrylcholinesterase (BChE) researchgate.netnih.gov | Alzheimer's Disease | Measurement of the hydrolysis of butyrylthiocholine using Ellman's reagent. nih.gov |

This table provides a general overview of the enzyme inhibition assays. Specific results for N-(4,5-dichloro-2-methylphenyl)acetamide require further investigation.

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) and serves as a key target for antiretroviral drugs. nih.gov Inhibitors of this enzyme, such as diketo acids, prevent the integration of viral DNA into the host genome. researchgate.net While direct studies on N-(4,5-dichloro-2-methylphenyl)acetamide as an HIV-1 integrase inhibitor are not extensively documented in the provided search results, the methodologies for assessing such activity are well-established. These typically involve cell-free strand transfer assays to measure the direct inhibition of the integrase enzyme.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a significant role in cell adhesion, migration, and survival. nih.govmedchemexpress.com As such, FAK is a promising target for the development of anti-cancer therapies. frontiersin.orgnih.gov Small molecule inhibitors of FAK have been shown to reduce tumor cell survival and motility. nih.gov The evaluation of N-(4,5-dichloro-2-methylphenyl)acetamide for FAK inhibition would involve in vitro kinase assays to determine its ability to block the catalytic activity of the FAK enzyme.

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to the synthesis of prostaglandins and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov The potential of N-(4,5-dichloro-2-methylphenyl)acetamide to modulate COX activity would be assessed using in vitro assays that measure the production of prostaglandins from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. mdpi.commdpi.com

Antimicrobial and Antifungal Activity Assessment Methodologies

The efficacy of N-(4,5-dichloro-2-methylphenyl)acetamide against pathogenic microorganisms is another area of scientific inquiry.

Candida albicans and Aspergillus niger are opportunistic fungal pathogens that can cause significant infections in immunocompromised individuals. ijbpsa.comsemanticscholar.org The antifungal activity of chemical compounds is commonly evaluated using broth microdilution or agar well diffusion methods to determine the minimum inhibitory concentration (MIC). nih.gov While specific studies focusing solely on N-(4,5-dichloro-2-methylphenyl)acetamide against these fungi were not found, related compounds are often screened for such activity. nih.govmdpi.com

Table 2: Antifungal Activity Assessment

| Fungal Species | Common Infection Type | Standard Assessment Method |

| Candida albicans | Candidiasis ijbpsa.com | Broth Microdilution / Agar Well Diffusion nih.gov |

| Aspergillus niger | Aspergillosis ijbpsa.com | Broth Microdilution / Agar Well Diffusion nih.gov |

This table outlines the general methodologies for assessing antifungal activity.

Evaluation against Cryptosporidium

There is no available scientific literature detailing the in vitro evaluation of N-(4,5-dichloro-2-methylphenyl)acetamide against the protozoan parasite Cryptosporidium. The development of agents to combat cryptosporidiosis, a diarrheal disease caused by this parasite, is an active area of research. Standard in vitro screening typically involves exposing a cultured mammalian host cell line (e.g., human ileocecal adenocarcinoma cells, HCT-8) to the parasite and then treating the infected culture with the compound of interest. The efficacy is then assessed by measuring the inhibition of parasite growth, often through methods like quantitative polymerase chain reaction (qPCR) or microscopic imaging to count parasitic foci. Despite the availability of these testing paradigms, no such studies have been published for N-(4,5-dichloro-2-methylphenyl)acetamide.

Antiviral Activity Evaluation Methods (e.g., against Influenza Virus Hemagglutinin Protein)

Specific studies on the antiviral activity of N-(4,5-dichloro-2-methylphenyl)acetamide, particularly concerning its potential interaction with the influenza virus hemagglutinin (HA) protein, have not been reported. Hemagglutinin is a critical glycoprotein on the surface of the influenza virus that mediates binding to host cell receptors and subsequent fusion of the viral and endosomal membranes, making it a key target for antiviral drugs.

Standard methods to evaluate a compound's activity against influenza hemagglutinin include:

Hemagglutination Inhibition (HI) Assay: This assay determines if a compound can prevent the agglutination (clumping) of red blood cells by the influenza virus, which is a direct measure of interference with the HA-receptor binding function.

Viral Cytopathic Effect (CPE) Inhibition Assay: In this cell-based assay, host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with the influenza virus in the presence of the test compound. The ability of the compound to protect cells from virus-induced death or morphological changes (CPE) is quantified.

Pseudotype-Based Neutralization Assay: This involves creating non-replicating retroviruses that carry the influenza HA protein on their surface. These "pseudotypes" are used to infect host cells, and the inhibitory effect of a compound on this entry process is measured, often through a reporter gene like luciferase.

To date, none of these established methods have been applied to N-(4,5-dichloro-2-methylphenyl)acetamide in published research.

Elucidation of Putative Mechanisms of Action and Target Identification in Pre-clinical Models

Without initial data from biological activity screenings, research into the mechanism of action and specific molecular targets of N-(4,5-dichloro-2-methylphenyl)acetamide has not been undertaken. The process of target identification is a complex step in drug discovery that typically follows the confirmation of a compound's biological effect.

Common preclinical approaches to elucidate a mechanism of action include:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry.

Genomic and Proteomic Profiling: Techniques like RNA sequencing (RNA-seq) or quantitative proteomics are used to analyze global changes in gene or protein expression in cells treated with the compound, providing clues about the affected cellular pathways. ufl.edu

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

As there is no primary efficacy data against pathogens like Cryptosporidium or influenza virus, these downstream mechanistic studies for N-(4,5-dichloro-2-methylphenyl)acetamide are absent from the scientific record.

Investigation of Molecular Interactions with Biomolecules (e.g., protein binding affinity)

Direct investigations into the molecular interactions between N-(4,5-dichloro-2-methylphenyl)acetamide and specific biomolecules have not been documented. The study of such interactions is fundamental to understanding how a compound exerts a biological effect. Techniques to measure protein binding affinity and characterize these interactions include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur when a compound binds to a protein, providing detailed thermodynamic data about the interaction.

Surface Plasmon Resonance (SPR): A label-free technique that detects the binding of a compound to a protein immobilized on a sensor chip in real-time.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution, three-dimensional views of a compound bound to its protein target, revealing the precise nature of the molecular interactions.

Currently, there are no published reports of these or similar biophysical assays being performed to characterize the binding properties of N-(4,5-dichloro-2-methylphenyl)acetamide with any biological target.

Advanced Research Directions and Future Perspectives

Rational Design and Combinatorial Synthesis of Novel N-(4,5-dichloro-2-methylphenyl)acetamide Derivatives

The rational design of novel derivatives based on the N-(4,5-dichloro-2-methylphenyl)acetamide scaffold is a primary avenue for future research. This approach aims to systematically modify the parent structure to enhance specific biological activities or physicochemical properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the design of new analogs with improved potency and selectivity. nih.gov

Combinatorial chemistry offers a high-throughput methodology for synthesizing large libraries of these rationally designed derivatives. By employing various synthetic routes, such as parallel synthesis, a multitude of structural variations can be generated efficiently. For instance, modifications can be targeted at three main regions of the molecule: the dichloromethylphenyl ring, the acetamide (B32628) linker, and the terminal methyl group.

Potential Synthetic Strategies for Derivative Libraries:

Substitution on the Aromatic Ring: Introducing different functional groups (e.g., nitro, amino, hydroxyl) to the phenyl ring can modulate the electronic and steric properties of the molecule.

Modification of the Acetamide Linker: The length and nature of the acyl chain can be altered to explore its impact on biological targets.

Functionalization of the N-phenyl Group: The nitrogen of the acetamide group can be a point for further substitution, leading to a diverse set of N-aryl acetamide derivatives. ijper.org

Below is an illustrative table of potential derivatives that could be synthesized to explore the chemical space around the parent compound.

| Derivative ID | Modification Site | Substituted Group | Desired Property Change |

| D-001 | Phenyl Ring (Position 6) | -NO2 | Increased electrophilicity |

| D-002 | Acetyl Group | -COCF3 | Enhanced metabolic stability |

| D-003 | Methyl Group (on ring) | -CH2OH | Increased polarity and potential for hydrogen bonding |

| D-004 | Phenyl Ring (Position 5-Cl) | -F | Altered electronic profile |

Integration of Cheminformatics and Machine Learning for Predictive Modeling of Bioactivity

Cheminformatics and machine learning are transforming drug discovery and chemical biology by enabling the prediction of a compound's biological activity from its structure. repcomseet.org For N-(4,5-dichloro-2-methylphenyl)acetamide and its derivatives, these computational tools can accelerate the identification of promising candidates and reduce the reliance on extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. nih.gov By developing mathematical models that correlate the structural features (descriptors) of a series of compounds with their biological activity, QSAR can predict the activity of newly designed molecules. nih.gov Machine learning algorithms, such as random forests and support vector machines, are increasingly used to build more accurate and predictive QSAR models. nih.govnih.gov

Key Steps in Predictive Modeling:

Data Collection: A dataset of N-(4,5-dichloro-2-methylphenyl)acetamide analogs with their experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound.

Model Building: Machine learning algorithms are used to train a model on the dataset to learn the relationship between the descriptors and bioactivity. biorxiv.org

Model Validation: The predictive power of the model is rigorously assessed using statistical methods.

Virtual Screening: The validated model is then used to predict the bioactivity of a large virtual library of designed derivatives. nih.gov

An example of molecular descriptors that could be used in a QSAR study for N-(4,5-dichloro-2-methylphenyl)acetamide derivatives is presented in the table below.

| Descriptor Type | Example Descriptor | Property Encoded |

| Topological | Molecular Connectivity Index | Atomic connectivity and branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Lipophilic | LogP | Hydrophobicity |

Development of Innovative Analytical Techniques for Compound Characterization and Quantification

As novel derivatives of N-(4,5-dichloro-2-methylphenyl)acetamide are synthesized, the development of advanced and innovative analytical techniques for their comprehensive characterization and sensitive quantification becomes crucial. While standard techniques like NMR and mass spectrometry are foundational, future research will focus on methods that offer higher resolution, greater sensitivity, and the ability to analyze complex biological matrices. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, will be instrumental in the precise identification and structural elucidation of new analogs and their metabolites. govinfo.gov These techniques provide accurate mass measurements, which are essential for confirming elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis. ucsd.edu

For quantification, especially in preclinical studies, the development of highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is essential. nih.gov This allows for the detection and quantification of the compound and its derivatives at very low concentrations in biological fluids and tissues.

The table below outlines a potential analytical workflow for the characterization and quantification of a novel derivative.

| Analytical Step | Technique | Purpose |

| Purity Assessment | HPLC with UV/Vis Detection | Determine the purity of the synthesized compound |

| Structural Elucidation | 1H NMR, 13C NMR, HRMS | Confirm the chemical structure and elemental composition |

| Quantification in vitro | LC-MS/MS | Measure compound concentration in cell-based assays |

| Pharmacokinetic Analysis | LC-MS/MS | Quantify compound levels in plasma over time |

Exploration of Emerging Biological Pathways and Therapeutic Modalities in Pre-clinical Research

A significant future direction for N-(4,5-dichloro-2-methylphenyl)acetamide research lies in the exploration of its effects on emerging biological pathways and its potential application in novel therapeutic modalities. nih.gov Initial broad-spectrum screening followed by more focused target-based assays can uncover previously unknown biological activities.

Pre-clinical research will involve a tiered approach, starting with in vitro assays to identify potential molecular targets and cellular effects. This could include screening against panels of kinases, proteases, or other enzyme families, as well as assessing effects on cell proliferation, apoptosis, and other cellular processes in various cell lines.

The exploration of new therapeutic modalities could involve investigating the potential of these compounds as molecular probes to study biological processes or as components of more complex therapeutic systems, such as antibody-drug conjugates or targeted drug delivery systems.

Collaborative Research Frameworks in Drug Discovery and Chemical Biology

The complexity and interdisciplinary nature of modern drug discovery and chemical biology necessitate collaborative research frameworks. wikipedia.org For a compound like N-(4,5-dichloro-2-methylphenyl)acetamide, progress will be significantly accelerated through partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs).

Web-based platforms and databases, such as CDD Vault, are designed to facilitate such collaborations by providing a secure environment for managing, analyzing, and sharing research data. collaborativedrug.com These platforms can house chemical structures, biological assay data, and analytical results, making them accessible to all collaborators in real-time. drugdiscoveryonline.com

Benefits of Collaborative Frameworks:

Access to Expertise: Collaborations bring together experts from diverse fields, including synthetic chemistry, computational modeling, pharmacology, and clinical research.

Shared Resources: High-throughput screening facilities, specialized analytical instrumentation, and animal models can be shared among collaborators.

Accelerated Progress: By working in parallel and sharing data openly, the timeline for research and development can be significantly reduced.

Increased Innovation: The cross-pollination of ideas from different research groups can lead to novel approaches and discoveries.

The establishment of open-access data repositories for screening results against various biological targets can also foster broader community engagement and lead to the identification of new therapeutic applications for N-(4,5-dichloro-2-methylphenyl)acetamide and its derivatives. collaborativedrug.com

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4,5-dichloro-2-methylphenyl)acetamide to maximize yield?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .

- Temperature : Stepwise heating (e.g., 60–80°C for nitro group reduction) minimizes side reactions .

- Catalysts : Palladium or Raney nickel for selective dehalogenation or hydrogenation steps .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Q. How can researchers assess the purity and structural integrity of N-(4,5-dichloro-2-methylphenyl)acetamide?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .

- NMR spectroscopy : Compare H and C spectra to reference data for methyl (δ 2.3 ppm) and acetamide (δ 168–170 ppm) groups .

- Mass spectrometry : Confirm molecular ion peaks (m/z 218.08) and fragmentation patterns via ESI-MS .

Q. What are the primary applications of N-(4,5-dichloro-2-methylphenyl)acetamide in foundational chemical research?

- Methodological Answer :

- Intermediate synthesis : Acts as a precursor for heterocyclic compounds (e.g., benzothiazoles) via nucleophilic substitution at the chloro and methyl positions .

- Enzyme inhibition studies : Used to probe acetyltransferase activity due to its acetamide moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for N-(4,5-dichloro-2-methylphenyl)acetamide derivatives?

- Methodological Answer :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to identify solvent-induced shifts .

- Dynamic NMR : Detect conformational isomerism (e.g., hindered rotation of the acetamide group) .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures .

Q. What experimental strategies address contradictory biological activity data in antimicrobial assays involving this compound?

- Methodological Answer :

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false negatives .

- Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to confirm compound uptake in bacterial models .

- Structural analogs : Compare activity with N-(3,4,5-trifluoro-2-nitrophenyl)acetamide to isolate electronic effects of substituents .

Q. How can computational methods guide the design of N-(4,5-dichloro-2-methylphenyl)acetamide derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding to target proteins (e.g., bacterial dihydrofolate reductase) .

- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to optimize electron-withdrawing groups .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .

Q. What methodologies evaluate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis studies : Expose to UV light (λ = 365 nm) in aqueous solutions and monitor degradation via LC-MS .

- Hydrolysis kinetics : Test pH-dependent stability (pH 3–11) to identify labile bonds (e.g., acetamide cleavage under acidic conditions) .

- Microbial degradation : Use soil slurry assays with GC-MS to track breakdown products like 4,5-dichloro-2-methylaniline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.